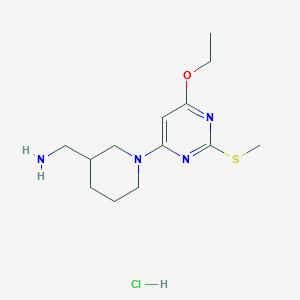

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

Description

This compound is a pyrimidine-derived molecule featuring a piperidine ring substituted at the 4-position with a 6-ethoxy-2-(methylthio)pyrimidinyl group and a methanamine moiety at the 3-position of the piperidine, formulated as a hydrochloride salt (CAS: 1353946-37-8) . Key structural attributes include:

- Pyrimidine core: The 6-ethoxy (OCH₂CH₃) and 2-(methylthio) (SCH₃) substituents contribute to lipophilicity and electronic properties.

- Hydrochloride salt: Improves bioavailability and stability compared to the free base form.

Properties

IUPAC Name |

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4OS.ClH/c1-3-18-12-7-11(15-13(16-12)19-2)17-6-4-5-10(8-14)9-17;/h7,10H,3-6,8-9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVVUSOBEBJXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCC(C2)CN)SC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis begins with the preparation of the 6-ethoxy-2-(methylthio)pyrimidine. This intermediate is typically synthesized via nucleophilic substitution reactions starting from pyrimidine derivatives, introducing ethoxy and methylthio groups under controlled conditions.

Piperidine Addition: : The key step involves the formation of the (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine by reacting the prepared pyrimidine intermediate with piperidine derivatives. This reaction often employs catalysts to enhance the yield and control stereoselectivity.

Hydrochloride Formation: : The final step involves the introduction of the hydrochloride salt. This is achieved by reacting the synthesized compound with hydrochloric acid, resulting in the hydrochloride form which enhances the compound's solubility and stability.

Industrial Production Methods

Industrial-scale synthesis utilizes batch or continuous flow reactors, ensuring high efficiency and reproducibility. Optimized reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts, are critical to achieving high yield and purity. Scale-up processes often involve rigorous quality control to meet regulatory standards for use in pharmaceuticals and other applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly targeting the methylthio group to form sulfoxides or sulfones.

Reduction: : The pyrimidine ring and other functional groups can participate in reduction reactions, often affecting the ethoxy group.

Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitutions, can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: : Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

Sulfoxides and Sulfones: : Products of oxidation.

Dealkylated Derivatives: : Products of reduction.

Substituted Pyrimidines: : Products of various substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride exhibit significant antimicrobial properties. Notably, derivatives containing the pyrimidine moiety have shown efficacy against various bacterial strains.

Case Study: Antitubercular Activity

A study evaluated substituted pyrimidine derivatives against Mycobacterium tuberculosis, revealing IC50 values indicating potent activity for certain analogs. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM, suggesting potential for developing new antitubercular agents.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives of similar structure were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in cancer therapeutics .

Neuroprotective Effects

The compound's structural characteristics indicate potential neuroprotective properties, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

Research has indicated that compounds with similar piperidine and pyrimidine structures can inhibit key enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. These compounds may modulate pathways related to oxidative stress and inflammation, offering a promising avenue for therapeutic intervention .

Summary of Applications

| Application | Description |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis and other bacterial strains |

| Anticancer | Non-toxic to normal cells while effective against cancer cell lines |

| Neuroprotective | Potential to inhibit enzymes related to neurodegeneration |

Mechanism of Action

The precise mechanism of action of (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride remains under investigation. Its biological activity is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights approximated using formula-based calculations.

†logP values estimated via fragment-based methods (e.g., Crippen’s method) .

Impact of Pyrimidine Substituents

Piperidine Backbone Modifications

- Methanamine (-CH₂NH₂·HCl) vs. Methanol (-CH₂OH): The primary amine (as HCl salt) in the target compound improves solubility (>100 mg/mL in water) compared to the hydroxyl group in 1353985-24-6, which relies on hydrogen bonding but lacks ionic character .

- Methylsulfonyl (-SO₂CH₃) : Introduced in 1018307-27-1, this group enhances polarity and may alter target binding through hydrogen bonding or steric hindrance .

Biological Activity

The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride, also known by its CAS number 1353955-90-4, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 304.84 g/mol. The compound features a pyrimidine ring substituted with an ethoxy and methylthio group, linked to a piperidine moiety. The structural complexity suggests potential interactions with biological targets.

Research indicates that the compound may exhibit multiple mechanisms of action, particularly in cancer therapy:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition can lead to apoptosis in rapidly dividing cells .

- Receptor Interaction : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological activities .

- Antioxidant Activity : Some studies indicate that derivatives of pyrimidine compounds can scavenge free radicals, potentially reducing oxidative stress in cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound and its analogs:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent activity .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth and metastasis in xenograft studies, particularly against taxane-resistant tumors .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A375 (Melanoma) | 0.031 | Significant growth inhibition |

| MDA-MB-231 (Breast) | 0.045 | Induction of apoptosis |

| Mia PaCa-2 (Pancreatic) | 0.050 | Cell cycle arrest |

Neuroprotective Effects

The compound's potential neuroprotective effects have also been investigated:

- Monoamine Oxidase Inhibition : Some derivatives exhibited inhibitory effects on monoamine oxidase A and B enzymes, suggesting a role in neurodegenerative disease management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Variations : Modifications on the pyrimidine ring significantly affect potency. For instance, variations in the size and electronegativity of substituents at specific positions can enhance binding affinity to target proteins .

- Molecular Docking Studies : Computational models have been utilized to predict how structural changes can influence binding interactions at the colchicine site on tubulin, providing insights for further development .

Case Studies

Several notable studies have highlighted the biological activity of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride:

- Cancer Therapeutics : A study published in Nature demonstrated that a closely related compound significantly inhibited tumor growth in mice models when administered at doses as low as 1 mg/kg .

- Neuropharmacology : Research indicated that modifications to the piperidine moiety could enhance neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.